molecular formula C22H27N7O B2701889 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 920186-24-9

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No. B2701889
M. Wt: 405.506
InChI Key: XMSHPECWFHCGGS-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone” is a complex organic molecule. It contains several functional groups, including a benzyl group, a triazolo[4,5-d]pyrimidine ring, a piperazine ring, and a cyclopentylethanone group .

Scientific Research Applications

  • Scientific Field: Antimicrobial Research

    • Application Summary : This compound has been used in the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines .
    • Methods of Application : The compound was synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
    • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Scientific Field: Pharmacological Research

    • Application Summary : The compound is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6- (arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Scientific Field: Biochemical Research

    • Application Summary : This compound is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Scientific Field: Cancer Research

    • Application Summary : This compound is used in the synthesis of new inhibitors against EGFR .
    • Results or Outcomes : The IC50 value of an inhibitor against EGFR was calculated .
  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is used in the synthesis of various heterocyclic compounds .
    • Methods of Application : The compound is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
    • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Scientific Field: Biochemical Research

    • Application Summary : This compound is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6- (arylcarbamoyl)-8-azaadenines .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c30-19(14-17-6-4-5-7-17)27-10-12-28(13-11-27)21-20-22(24-16-23-21)29(26-25-20)15-18-8-2-1-3-9-18/h1-3,8-9,16-17H,4-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSHPECWFHCGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone

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